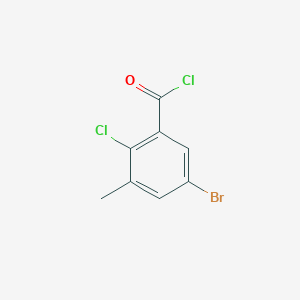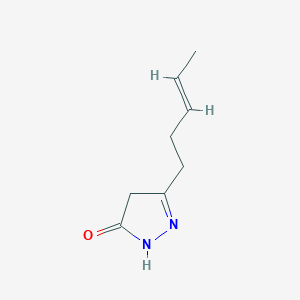
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound features a pyrazolone ring substituted with a pent-3-en-1-yl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of a suitable hydrazine derivative with an appropriate β-keto ester. One common method includes the following steps:
Condensation Reaction: A hydrazine derivative reacts with a β-keto ester to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
For example, the reaction of pent-3-en-1-yl hydrazine with ethyl acetoacetate under acidic conditions can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the double bonds or the pyrazolone ring.
Substitution: The pent-3-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various studies. They exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. They are investigated for use in treating conditions such as pain, inflammation, and infections.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives can enhance the properties of these products, improving their efficacy and stability.
作用機序
The mechanism of action of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazol-5(4H)-one: Similar in structure but with a methyl group instead of a pent-3-en-1-yl group.
3-Phenyl-1H-pyrazol-5(4H)-one: Features a phenyl group, offering different chemical properties and applications.
3-(But-3-en-1-yl)-1H-pyrazol-5(4H)-one: Another analog with a but-3-en-1-yl group.
Uniqueness
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pent-3-en-1-yl group provides a balance of hydrophobicity and reactivity, making it versatile for various applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-[(E)-pent-3-enyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-5-7-6-8(11)10-9-7/h2-3H,4-6H2,1H3,(H,10,11)/b3-2+ |
InChIキー |
KAAYOPFHNAIKAQ-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CCC1=NNC(=O)C1 |
正規SMILES |
CC=CCCC1=NNC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
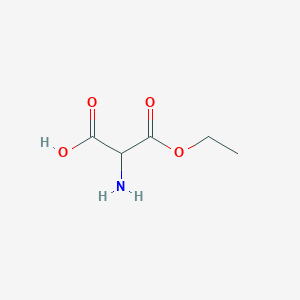
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
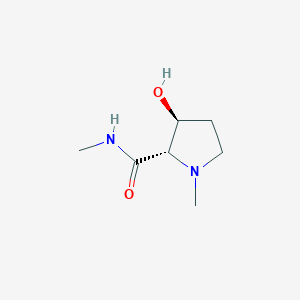
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
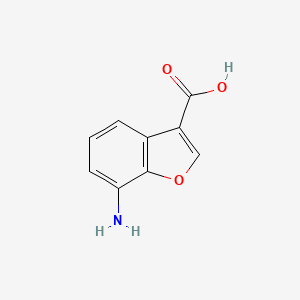
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

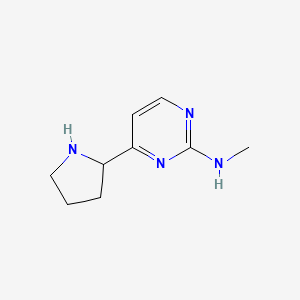
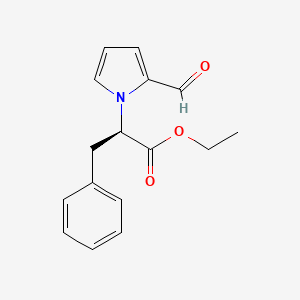
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

